![molecular formula C22H20FN3O2 B1263683 (15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263683.png)
(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSM-3888 is a member of beta-carbolines.
Aplicaciones Científicas De Investigación
Stereochemistry and NMR Data
The compound (15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2,4,6-tetraene-12,14-dione demonstrates intriguing stereochemical and nuclear magnetic resonance (NMR) properties. A study delved into the stereochemistry and complete 1H and 13C NMR spectroscopic data assignments of similar cyclopeptide alkaloids. The research provided insights into the structural nuances and chemical environment of these compounds, which are significant in comprehending their interaction mechanisms and biological activities (Nisar et al., 2010).
Chiral Resolution and Simulation Studies
In the realm of developing new antibacterial agents, the chiral resolution of compounds with similar structural frameworks has been essential. Research focusing on the stereomers of antibacterial compounds with two chiral centers revealed that these stereomers exhibit distinct pharmacological activities. A study achieved the separation of these stereomers, providing a method that could be applied to obtain optically active drugs. The chiral separation was primarily driven by hydrogen bonding, with binding energies indicating strong interactions with the chiral column. The findings are crucial for understanding the stereochemical requirements for biological activity and could guide the synthesis of enantiomerically pure compounds for therapeutic use (Ali et al., 2020).
Induction of B- to Z-DNA Transition
Interestingly, certain macrocyclic ligands related to the compound have been investigated for their ability to induce the transition from B-DNA to Z-DNA, a form associated with gene expression and regulation. Copper and zinc complexes with certain macrocyclic ligands demonstrated this ability. The study illuminated the potential role of such compounds in modulating DNA structure, which could have significant implications in understanding the regulation of genetic material and the design of novel therapeutic agents (Spingler & Da Pieve, 2005).
Propiedades
Nombre del producto |
(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
|---|---|
Fórmula molecular |
C22H20FN3O2 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C22H20FN3O2/c1-22(2)19-16(15-5-3-4-6-17(15)24-19)11-18-20(27)25(21(28)26(18)22)12-13-7-9-14(23)10-8-13/h3-10,18,24H,11-12H2,1-2H3/t18-/m1/s1 |
Clave InChI |
FFKOKIOJYNDYIL-GOSISDBHSA-N |
SMILES isomérico |
CC1(C2=C(C[C@H]3N1C(=O)N(C3=O)CC4=CC=C(C=C4)F)C5=CC=CC=C5N2)C |
SMILES canónico |
CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=C(C=C4)F)C5=CC=CC=C5N2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



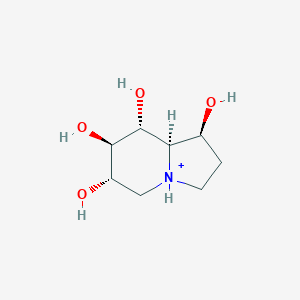
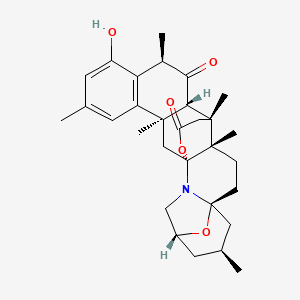
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B1263602.png)
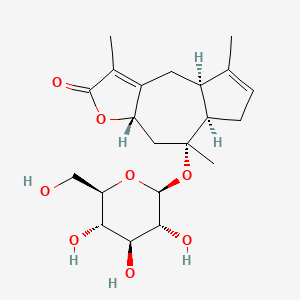
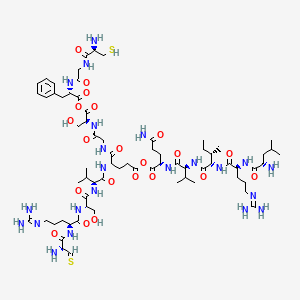

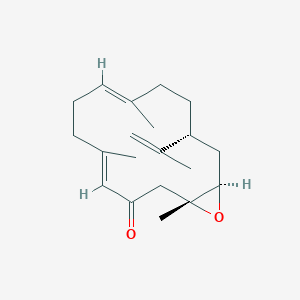
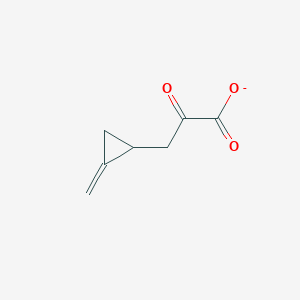
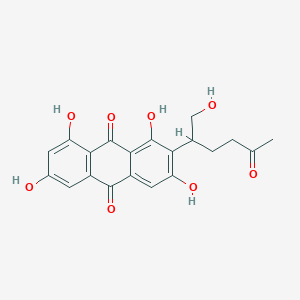
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one; (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one](/img/structure/B1263618.png)
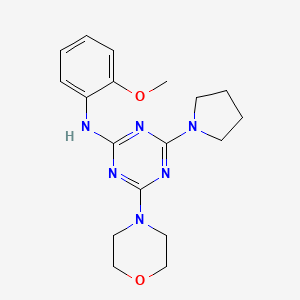
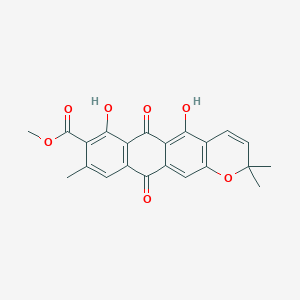
![1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263622.png)
